tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
Description
tert-Butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a bicyclopentane-based organic compound featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with a hydroxyl group at the 3-position, conjugated to an azetidine ring. The tert-butyl carbamate group at the azetidine’s 1-position enhances steric protection and modulates solubility. This compound is of interest in medicinal chemistry and materials science due to its unique three-dimensional geometry, which mimics para-substituted aromatic rings while offering improved metabolic stability and reduced rotatable bonds .
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-4-9(5-14)12-6-13(16,7-12)8-12/h9,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYMYMQLFWACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step involves the radical addition of suitable reagents to [1.1.1]propellane, forming the bicyclo[1.1.1]pentane structure.
Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving the use of azetidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has been explored for its potential therapeutic applications due to its ability to modulate biological pathways. Its structural similarity to various bioactive compounds suggests that it may exhibit activity against certain diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of bicyclic compounds can possess anticancer properties. The azetidine moiety in this compound may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:
- Amidation Reactions : The azetidine ring can be exploited to introduce diverse functional groups through nucleophilic substitution.
- Carbon Chain Elongation : The tert-butyl group provides steric hindrance that can be useful in controlling reaction pathways during synthesis.
Table 1: Synthetic Transformations of this compound
Materials Science
The compound's unique bicyclic structure contributes to its potential use in developing new materials with specific properties, such as:
- Polymers : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : Its reactivity may allow for functionalization of nanomaterials, leading to applications in drug delivery systems or as catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The target compound’s bicyclo[1.1.1]pentane core and azetidine-carbamate framework are shared among several analogs, differing primarily in substituents on the bicyclo scaffold. Key derivatives include halogenated, boronate, and hydroxymethyl variants, each imparting distinct reactivity and physicochemical properties.
Data Table: Comparative Analysis of Analogous Compounds
Key Comparative Insights
- Hydroxy vs. Halogen Substituents: The 3-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to bromo (252.15 Da, ) or bromomethyl (276.18 Da, ) analogs. However, brominated derivatives are superior leaving groups for nucleophilic substitution. Discrepancy Note: lists a compound named as an iodo derivative but provides a bromo-containing molecular formula (C₉H₁₈BrNO₂). This may reflect a naming error in the source material.
Hydroxymethyl vs. Hydroxy :
- Boronate Ester Functionalization: The boronate ester analog (C₂₀H₃₂BNO₄, ) is tailored for cross-coupling reactions, expanding utility in synthesizing biaryl or conjugated systems, unlike the hydroxy variant.
Ester vs. Carbamate Groups :
- Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS 2092825-26-6, ) lacks the azetidine-carbamate moiety, reducing steric bulk and altering metabolic stability compared to the target compound.
Biological Activity
Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate, also known as tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 2091263-82-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, mechanisms of action, and safety profiles.
Research indicates that this compound may exhibit activity through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could make it a candidate for neurological disorders.
Study 1: Enantioselective C–H Functionalization
A significant study explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using dirhodium tetracarboxylate catalysts. This research demonstrated that compounds similar to tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine can be synthesized with high selectivity, indicating the potential for creating novel derivatives with enhanced biological activity .
Study 2: Biological Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Modulation | Modulates neurotransmitter receptors | |
| Cytotoxicity | Selectively toxic to cancer cells |
Safety Profile
The safety profile of tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine has been assessed through toxicity studies, which indicate that at therapeutic doses, the compound exhibits low toxicity with manageable side effects . However, further studies are necessary to fully characterize its safety in long-term use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Step 1 : Construction of the bicyclo[1.1.1]pentane core via [1.1.1]propellane opening reactions or strain-release functionalization .
- Step 2 : Introduction of the azetidine ring via nucleophilic substitution or coupling reactions (e.g., tert-butyl chloroformate-mediated carboxylation under anhydrous conditions) .
- Step 3 : Hydroxyl group installation via oxidation or hydroxylamine intermediates, optimized for regioselectivity .
- Critical parameters: Temperature (0–25°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | [1.1.1]Propellane, Fe catalyst | 60–75 | 90–95 |
| Azetidine Coupling | tert-Butyl chloroformate, NaH | 50–65 | 85–90 |
| Hydroxylation | KMnO₄ (aq.), pH 7–8 | 40–55 | 80–88 |
Q. How does the compound’s bicyclo[1.1.1]pentane-azetidine scaffold influence its physicochemical properties and reactivity?
- Methodological Answer :
- Rigidity : The bicyclo[1.1.1]pentane core imposes steric constraints, reducing conformational flexibility and enhancing metabolic stability .
- Polarity : The hydroxyl and carboxylate groups increase hydrophilicity (logP ~1.2), critical for solubility in aqueous buffers .
- Reactivity : Strain in the bicyclic system facilitates ring-opening reactions (e.g., nucleophilic attack at the bridgehead) .
- Structural Insights :
- X-ray Crystallography : Confirms bond angles of ~90° in the bicyclo[1.1.1]pentane core .
- NMR Analysis : δ 1.4 ppm (tert-butyl), δ 3.2–4.1 ppm (azetidine protons) .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity measurement) .
- Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with proteins (KD values) .
- Example Data :
| Cell Line | IC₅₀ (µM) | Target Protein | KD (nM) |
|---|---|---|---|
| HeLa | 12.5 ± 1.2 | Kinase X | 45 ± 5 |
| MCF-7 | 18.3 ± 2.1 | Protease Y | 120 ± 10 |
Advanced Research Questions
Q. How can researchers reconcile contradictory cytotoxicity data between this compound and its analogs?
- Methodological Answer :
- Structural Comparisons : Use computational tools (e.g., DFT calculations) to assess electronic effects of substituents (hydroxy vs. carbamate) .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
- Case Study :
- Analog tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate shows 30% lower cytotoxicity due to reduced hydrogen-bonding capacity .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict binding modes with proteins (e.g., kinase active sites) .
- Kinetic Studies : Stopped-flow spectroscopy to measure association/dissociation rates .
- Mutagenesis : Identify critical residues in target proteins via alanine scanning .
- Key Finding : The hydroxyl group forms a hydrogen bond with Asp32 in Kinase X, stabilizing the inhibited conformation .
Q. How can computational modeling guide the optimization of this compound for therapeutic applications?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., BBB permeability) .
- Docking Studies : Screen against ZINC15 or ChEMBL databases to identify structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
